4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is a small molecule drug known for its ability to target multiple protein kinases. This compound has a molecular formula of C20H16N4O3S and a molecular weight of 392.43. It is also referred to as AG-041R or the AG compound.
準備方法
The synthesis of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves several steps. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
化学反応の分析
4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying protein kinase pathways. In medicine, it has potential therapeutic applications due to its ability to inhibit multiple protein kinases, making it a candidate for cancer treatment. Additionally, it is used in the pharmaceutical industry for drug development and in various industrial processes.
作用機序
The mechanism of action of 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves the inhibition of protein kinases. This compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar compounds to 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide include other benzofuran derivatives and thiadiazole compounds. For example, ethyl 2-[(N-phenylcarbamoyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a related compound that also exhibits biological activity . this compound is unique due to its specific structure, which allows it to target multiple protein kinases effectively.
生物活性
The compound 4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer agents. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
C17H18N4O2S
This structure features a thiadiazole ring, a benzofuran moiety, and a phenylcarbamoyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling with the benzofuran derivative to introduce the aromatic system.
- Carbamoylation to attach the phenylcarbamoyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 (colon cancer) | 1.61 ± 1.92 | |
Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | |
This compound | Various | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells.
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis , particularly through pathways involving Bcl-2 family proteins.
Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding .
Case Studies
Several studies have showcased the efficacy of thiadiazole derivatives in cancer treatment:
- Study on Thiadiazole Derivatives : A series of new thiadiazole compounds were synthesized and tested for their cytotoxic effects against human cancer cell lines such as HT29 and Jurkat. The results indicated that modifications to the phenyl ring significantly enhanced activity .
- Structure-Activity Relationship Analysis : Research demonstrated that substituents on the thiadiazole ring could drastically alter biological activity. For instance, the presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .
特性
IUPAC Name |
4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-14-18(28-24-23-14)20(26)22-16-13-10-6-7-11-15(13)27-17(16)19(25)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSGWGUQIYAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。